Mc-MMAD
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Overview
Description
Mc-MMAD, also known as maleimidocaproyl-monomethyl auristatin D, is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of monomethyl auristatin D (MMAD), a potent tubulin inhibitor, and maleimidocaproyl, a protective group. This compound is primarily used for its ability to inhibit microtubule polymerization, making it a valuable tool in cancer research and treatment .
Mechanism of Action
Target of Action
Mc-MMAD is a potent tubulin inhibitor . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and are particularly important in cell division .
Mode of Action
This compound acts as an antimitotic agent, inhibiting cell division by blocking the polymerization of tubulin . It is linked to a monoclonal antibody via a linker, forming an antibody-drug conjugate (ADC). The linker is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of tubulin. By inhibiting this process, this compound disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death .
Result of Action
The result of this compound’s action at the cellular level is the inhibition of cell division, leading to cell death. This is due to its disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division .
Biochemical Analysis
Biochemical Properties
Mc-MMAD plays a significant role in biochemical reactions as a potent tubulin inhibitor . It interacts with tubulin, a globular protein, and inhibits its function . The nature of this interaction is inhibitory, where this compound prevents the polymerization of tubulin, thereby disrupting the formation of microtubules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with tubulin . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis . This can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been reported to have good stability and solubility in DMSO . Long-term effects on cellular function observed in in vitro or in vivo studies include cell cycle arrest and apoptosis due to disruption of the microtubule network .
Metabolic Pathways
This compound is involved in the metabolic pathway related to tubulin polymerization . It interacts with tubulin, inhibiting its polymerization and subsequently disrupting the formation of microtubules .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever tubulin is present, given its role as a tubulin inhibitor . This includes the cytoskeleton, a cellular structure that contains microtubules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-MMAD involves the conjugation of MMAD with maleimidocaproyl. The process typically includes the following steps:
Activation of Maleimidocaproyl: Maleimidocaproyl is activated using bis(4-nitrophenyl) carbonate in the presence of an organic base.
Conjugation with MMAD: The activated maleimidocaproyl is then reacted with MMAD in the presence of 1-hydroxybenzotriazole to form the this compound conjugate.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This often involves a “one-pot process” where the intermediate steps are combined into a single reaction system, reducing the need for multiple purification steps and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Mc-MMAD undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can participate in nucleophilic substitution reactions.
Hydrolysis: The maleimide group can hydrolyze under certain conditions, leading to the release of MMAD.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products
Substitution Products: The major products of substitution reactions are thiol- or amine-substituted derivatives of this compound.
Hydrolysis Products: Hydrolysis of this compound results in the release of MMAD and the corresponding maleimide derivative.
Scientific Research Applications
Mc-MMAD has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of ADCs.
Biology: Employed in studies of microtubule dynamics and cell division.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs that deliver cytotoxic agents directly to cancer cells.
Industry: Utilized in the production of ADCs for clinical trials and therapeutic use .
Comparison with Similar Compounds
Similar Compounds
Monomethyl Auristatin E (MMAE): Another auristatin derivative used in ADCs, differing from MMAD by the presence of a charged carboxyl group.
Monomethyl Auristatin F (MMAF): Similar to MMAE but with a different terminal subunit, affecting its solubility and toxicity.
Uniqueness of Mc-MMAD
This compound is unique due to its specific conjugation with maleimidocaproyl, which enhances its stability and allows for precise targeting in ADCs. This makes it particularly effective in delivering cytotoxic agents to cancer cells while minimizing systemic toxicity .
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35+,37-,38-,39+,44-,45-,46-,47+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQLKHIIRUJRZ-PGBUMTRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N7O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.